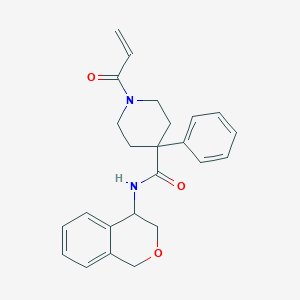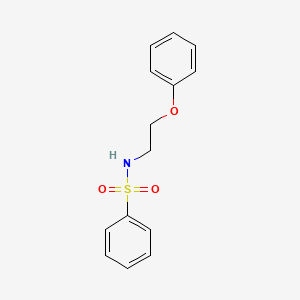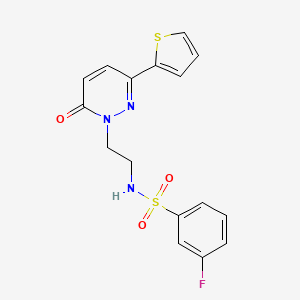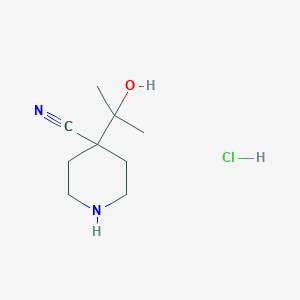![molecular formula C10H16ClNO B2817499 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride CAS No. 2416230-78-7](/img/structure/B2817499.png)
4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azatricyclo[5.2.2.02,6]undecan-8-one hydrochloride is a chemical compound with the CAS Number: 2416230-78-7 . It has a molecular weight of 201.7 . The IUPAC name for this compound is octahydro-1H-4,7-ethanoisoindol-8-one hydrochloride .
Synthesis Analysis
A series of thiourea derivatives of 4-azatricyclo [5.2.2.0 2,6 ]undec-8-ene-3,5-dione were synthesized . The compounds were investigated for antibacterial activity, including Gram-positive cocci, Gram-negative rods, and antifungal activity . Compounds 1b, 2b, 4b showed significant inhibition against Gram-positive cocci .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H15NO.ClH/c12-10-3-6-1-2-7 (10)9-5-11-4-8 (6)9;/h6-9,11H,1-5H2;1H . The InChI key is QMIOHNPGIQLAIY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compounds were synthesized using a series of reactions involving thiourea derivatives . The synthesized compounds were then evaluated for their antibacterial activity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The compound is shipped at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Bonjoch et al. (1987) reported an improved method for synthesizing 4-azatricyclo[5.2.2.02,6]undecan-8-one, which involves hydrogenolysis and intramolecular alkylation processes. This synthesis is crucial for producing compounds for further research applications (Bonjoch et al., 1987).
- Yang et al. (2011) prepared 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one and determined its structure using spectroscopic data and X-ray crystallography, highlighting the compound's potential for detailed structural analysis (Yang et al., 2011).
Chemical Reactivity and Conformational Analysis
- Berger (1978) explored the conformational dependence of 15N13C spin-spin coupling constants in derivatives of 4-azatricyclo[5.2.2.02,6]undecan-8-one, contributing to the understanding of its structural dynamics (Berger, 1978).
- Tarabara et al. (2014) investigated the chemical reactivity of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid, synthesized from 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione, highlighting its potential for forming various derivatives (Tarabara et al., 2014).
Biological Activity Studies
- Kossakowski and Kuran (2008) synthesized aminoalkyl derivatives of azatricycloundecane compounds and evaluated their cytotoxic activities against human cancer cell lines. This study demonstrates the potential of these compounds in cancer research (Kossakowski & Kuran, 2008).
- Struga et al. (2010) synthesized thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione and investigated their antibacterial and antifungal activities, indicating the compound's relevance in antimicrobial studies (Struga et al., 2010).
Nonlinear Optics and Spectroscopy
- Panicker et al. (2010) conducted a quantum chemical DFT study on 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione, analyzing its Fourier-transform-Raman and infrared spectrum, which is significant for applications in nonlinear optics (Panicker et al., 2010).
Miscellaneous Applications
- Nakai et al. (1972) synthesized water-soluble compounds from 4-azabicyclo[5.2.2]undeca-8,10-dien-3-ones, which underwent novel rearrangements under specific conditions, showcasing the versatility of the compound in various chemical reactions (Nakai et al., 1972).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-9,11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOHNPGIQLAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CNCC3C1CC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2817417.png)

![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)
![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2817427.png)



![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)
![[S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid](/img/structure/B2817437.png)
![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)
![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)